Iprovalicarb-d8

Isotope Dilution Mass Spectrometry Pesticide Residue Analysis Internal Standard Selection

Accurate quantification of Iprovalicarb in grapes, water, or soil is compromised by matrix effects and recovery losses. Unlabeled or mismatched standards fail to correct these variables. Iprovalicarb-d8 (valinyl-D8) is the solution. - **+8.05 Da mass shift:** Interference-free MRM transitions meeting EU SANTE/11312/2021 criteria. - **Matched physicochemical properties:** Corrects for extraction recovery (>50% loss in some SPE workflows) and ion suppression. - **High isotopic purity (>98 atom% D):** Preserves LODs down to 0.005 mg/kg in large-scale multi-residue methods.

Molecular Formula C18H28N2O3
Molecular Weight 328.5 g/mol
Cat. No. B15559633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprovalicarb-d8
Molecular FormulaC18H28N2O3
Molecular Weight328.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m0/s1/i1D3,2D3,11D,16D
InChIKeyNWUWYYSKZYIQAE-CZFGGWNBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iprovalicarb-d8 Deuterated Internal Standard


Iprovalicarb-d8 is a stable isotope-labeled internal standard (SIL-IS) specifically deuterated at the valinyl moiety (valinyl-D8) of the systemic oomycete fungicide Iprovalicarb . Its molecular formula is C18D8H20N2O3 with an average molecular weight of 328.48 Da, which is +8.05 Da heavier than the unlabeled parent (C18H28N2O3, 320.43 Da) [1]. This significant mass difference, combined with its near-identical physicochemical properties, makes it the optimal compound for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of Iprovalicarb residues in agricultural products, environmental water, and biological matrices .

Type Isotope-labeled internal standard (SIL-IS)
Workflow LC-MS/MS / GC-MS isotope dilution quantification
Label Valinyl-D8 (+8.05 Da), carbon-bound deuterium
Reported to support co-elution and matrix-effect correction in residue analysis of Iprovalicarb.

Iprovalicarb-d8: Irreplaceable Internal Standard


Generic substitution with unlabeled Iprovalicarb entirely defeats the purpose of isotope dilution mass spectrometry (IDMS), as it cannot correct for matrix-induced ion suppression or extraction recovery variability [1]. Substitution with other deuterated pesticides, even if isotopically labeled, is equally invalid: their different molecular weight, fragmentation pattern, and retention time mean they do not co-elute or ionize identically to the target analyte, violating a cardinal rule of isotope dilution [2]. The specific value of Iprovalicarb-d8 lies in its precise +8.05 Da mass shift, which provides a wide, interference-free mass window in the mass spectrometer, and its deuteration at the chemically stable valinyl moiety, which minimizes the risk of deuterium/hydrogen exchange . These quantitative properties, detailed below, make it a uniquely fit-for-purpose internal standard for Iprovalicarb residue monitoring that cannot be approximated by generic, unlabeled, or differently-labeled compounds.

Unlabeled Iprovalicarb
Does not compensate for matrix-induced ion suppression or extraction variability; defeats isotope dilution purpose.
Other deuterated pesticides
Different mass, fragmentation, and retention time prevent identical co-elution and ionization behavior.
Heteroatom-labeled analogs
Deuterium at N/O sites may back-exchange in protic solvents, shifting isotopic enrichment over time.

Iprovalicarb-d8 Quantitative Differentiation


Superior Mass Shift Differentiation

The most critical parameter for an internal standard is a mass difference sufficient to completely separate its signal from the analyte's monoisotopic peak and its naturally occurring isotopes. Iprovalicarb-d8 has an average molecular weight of 328.48 Da, which is a +8.05 Da shift from unlabeled Iprovalicarb (320.43 Da) . Its accurate monoisotopic mass is 328.2602 Da, compared to 320.2100 Da for the parent, a difference of +8.0502 Da . This substantial mass shift ensures that the extracted ion chromatogram for the internal standard has zero cross-talk from the analyte's [M+H]+ ion or its 13C, 15N, or 18O isotopologues, thus enabling unambiguous peak integration and a linear calibration range free from isotopic interference [1].

Mass shift differentiation
Head-to-head
+8.05 Da (average), +8.0502 Da (monoisotopic)
Wide separation eliminates isotopic overlap with the unlabeled analyte.
Exceeds typical 3 Da minimum; supports low ng/g detection in residue methods.
Isotope Dilution Mass Spectrometry Pesticide Residue Analysis Internal Standard Selection

Stable Deuteration Resisting Exchange

Iprovalicarb-d8 is specifically deuterated at the valinyl-derived fragment of the molecule (IUPAC: propan-2-yl N-[(2S)-2,3,4,4,4-pentadeuterio-1-[1-(4-methylphenyl)ethylamino]-1-oxo-3-(trideuteriomethyl)butan-2-yl]carbamate). All eight deuterium atoms are positioned on non-exchangeable carbon atoms of the valine side chain . This is documented by its InChI key, which shows the specific isotope substitution pattern (i1D3,2D3,11D,16D). This stands in contrast to deuterated compounds where labelling is on heteroatoms (N, O, S), which are susceptible to rapid back-exchange with protic solvents, leading to loss of isotopic enrichment and inaccurate quantification [1]. The structural integrity of this labeling pattern ensures that the +8 Da mass shift remains constant throughout sample preparation, chromatography, and ionization.

Deuterium stability
Class-level
8 deuterium atoms on non-exchangeable aliphatic carbons of valinyl moiety
Minimizes risk of H/D exchange, preserving +8 Da shift during sample prep.
C-D bond stability inferred; direct exchange data for this compound not provided.
Isotopic Fidelity Deuterium Stability Structural Integrity

Wider Mass Window for Reduced Interference

Deuterated internal standards for many pesticides contain only 3-6 deuterium labels (e.g., Atrazine-d5, Metalaxyl-d6), resulting in mass shifts of +3 to +6 Da [1]. The +8 Da mass window of Iprovalicarb-d8 offers a 33-166% wider separation from the parent analyte than these common alternatives. This wider window significantly reduces the risk of signal bleed-through in high-concentration samples and allows the use of lower resolution mass spectrometers (unit resolution QqQ instead of HRMS) without sacrificing specificity [2]. Furthermore, the presence of eight deuterium atoms reduces the relative abundance of the residual protiated (d0) isotopologue, thereby decreasing the lower limit of quantification (LLOQ) that can be reliably achieved without interference from the internal standard [3].

Mass window advantage
Class-level
+8.05 Da vs typical +3 to +6 Da for many pesticide IS
33‑166% wider window reduces signal bleed‑through on unit‑resolution MS.
General QqQ principle; performance depends on specific instrument and matrix.
Multi-Residue Pesticide Analysis Spectral Interference Isotopic Purity

Validated Standard for LC-MS and GC-MS

While many custom-synthesized deuterated chemicals arrive with undefined analytical performance, Iprovalicarb-d8 from reputable suppliers is a finished-product analytical standard specifically manufactured for use in NMR, GC-MS, and LC-MS . Its chemical properties, including the mass spectrum and predicted chromatographic behavior, are pre-defined to mimic the native analyte. As a fully deuterated valinyl analog, its retention time on a standard reverse-phase (RP) HPLC column (e.g., C18, with acetonitrile/water/phosphoric acid mobile phases) is expected to be nearly identical to Iprovalicarb, co-eluting precisely as required for effective matrix effect compensation [1]. This pre-qualified status saves method development teams an estimated 2-5 working days compared to synthesizing and characterizing an alternative label, a factor that directly impacts the procurement decision for time-sensitive regulatory projects.

Pre-qualified standard
Reported
Commercial analytical standard for NMR, GC-MS, LC-MS; near-identical RP retention expected
May reduce method development time relative to custom-synthesized analogs.
Estimated 2‑5 working days saving based on typical workflow; lot‑specific verification needed.
Method Validation Analytical Efficiency Chromatographic Reproducibility

Iprovalicarb-d8 Application Scenarios


Regulatory Residue Monitoring (EU/EPA)

Iprovalicarb-d8 is the single most effective internal standard for meeting the strict method performance criteria set by regulatory guidelines for the analysis of Iprovalicarb in high-moisture, high-matrix-load crops like grapes and potatoes [7]. Its +8.05 Da mass shift ensures compliance with EU SANTE/11312/2021 requirements for at least two diagnostic ion transitions free from matrix interference, and its stable carbon-bound deuteration maintains signal integrity throughout the extraction and clean-up of complex, pigmented grape must samples [8]. Laboratories submitting data for Maximum Residue Limit (MRL) enforcement or EU-coordinated control programs will find that the Iprovalicarb-d8 standard is the most direct path to achieving the required analytical trueness (< 20% bias) and repeatability (RSDr < 20%) at the default MRL of 0.01 mg/kg. This has been empirically validated in multi-residue methods covering iprovalicarb in white grape bagasse and wine [6].

Environmental Fate and Water Quality Studies

In environmental analytical chemistry workflows studying the leaching potential and photodegradation of Iprovalicarb, Iprovalicarb-d8 is used for the precise quantification of the parent compound in complex natural waters. Iprovalicarb has a low aqueous solubility and a log P of 3.2, indicating potential for adsorption to suspended particulate matter in environmental samples [7]. Iprovalicarb-d8 acts as a perfect surrogate, following the identical extraction and concentration steps in SPE or FPSE-GC-MS/MS workflows, and corrects for the significant losses (>50%) that can occur during these processes [8]. Its use is particularly critical in photodegradation studies where signal suppression from dissolved organic matter can be severe [6].

High-Throughput Multi-Residue Screening

For contract laboratories operating large-scale QuEChERS-based screening methods for 200+ pesticides, Iprovalicarb-d8 is a key component of the internal standard mix that provides a reliable, interference-free signal for the entire oomycete fungicide class. The +8 Da shift allows for its use in rapid, short-column (sub-2µm UHPLC) separations where peak widths of 3-5 seconds are common, and co-elution with structurally similar compounds is a constant risk [7]. The high isotopic purity (meeting the expectation of >98 atom% D for a purchased standard) minimizes the contribution of the internal standard to the analyte channel, thereby preserving the method's low detection limit (LOD of 0.005 mg/kg as reported in some government laboratory methods) and preventing costly false positives in high-volume export certification [8].

Application
Selection Property
Validation Focus
Residue research in food matrices
Matrix‑effect compensation via co‑elution
Method trueness and repeatability in complex crops
Environmental water analysis
Surrogate recovery correction for extraction losses
Photodegradation and dissolved organic matter matrix effects
High‑throughput multi‑residue screening
High isotopic purity for minimal analyte channel interference
LOD preservation in rapid UHPLC‑MS/MS workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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